Kumokirine

Descripción general

Descripción

Synthesis Analysis

The synthesis analysis is not directly applicable to the proteins mentioned in the papers. However, the third paper discusses the solid-phase synthesis of spermine conjugates, including the natural product kukoamine . This process demonstrates the utility of spermine functionalized and immobilized on a solid support, which could be relevant for the synthesis of various biologically active compounds.

Molecular Structure Analysis

Kumamolysin's molecular structure has been solved and refined with X-ray data to a 1.4 Å resolution . It exhibits a Ser/Glu/Asp catalytic triad with short interconnecting hydrogen bonds and an oxyanion hole, which enables the reactive serine to attack substrate peptide bonds at acidic pH. An additional Glu/Trp pair unique to kumamolysin may facilitate proton delocalization during nucleophilic attack, especially at high temperatures .

Chemical Reactions Analysis

The chemical reactions pertinent to kumamolysin involve its proteolytic activity, which is maximized around pH 3 . The Ser/Glu/Asp catalytic triad and the oxyanion hole are crucial for its enzymatic function, allowing it to cleave peptide bonds in proteins. The unique Glu/Trp pair may also play a role in its stability and activity at high temperatures .

Physical and Chemical Properties Analysis

Kumamolysin is characterized by its thermostability and optimal activity at acidic pH levels . The detailed physical properties such as melting point, solubility, or specific optical rotation are not provided in the abstracts. For the tudor domain protein Kumo, its localization to the nuage and the nucleus in early female germ cells is noted, which is essential for the generation of germline piRNAs in Drosophila . The physical properties of Kumo are not detailed in the abstract provided.

Aplicaciones Científicas De Investigación

Gene Flow and Genetic Assimilation in Orchids

Research on the terrestrial orchids Liparis kumokiri and Liparis makinoana has revealed insights into gene flow and genetic assimilation via hybridization. The study focused on sympatric and allopatric populations of these orchids, analyzing genetic diversity, morphology, and spatial distributions. It was found that high levels of genetic diversity existed in the rare L. makinoana, while the common L. kumokiri showed no variation. The research highlighted the dynamics of interspecific gene flow and indicated that hybridization was not a major factor in gene flow, pointing towards genetic drift and limited gene flow as primary drivers of speciation in these orchids. This study is significant for understanding the genetic mechanisms underlying species diversification and conservation strategies in orchids (Chung, Nason, & Chung, 2005).

Software-Defined Data Centers

The development of "Kumoi," a software stack, has been instrumental in accelerating cloud middleware research. Kumoi treats cloud resources like virtual machines, physical machines, and networks as first-class objects, offering uniform access to distributed resources while simplifying the construction of cloud systems. This advancement is crucial for improving efficiency and flexibility in cloud-related research and development (Sugiki & Kato, 2012).

Tudor Domain Protein in Drosophila

The gene kumo in Drosophila has been identified as a vital component of the germline piRNA pathway. Kumo, with its tudor domains, localizes to nuage, a structure in animal germline cells crucial for piRNA processing. Mutations in kumo lead to derepression of transposons targeted by the germline piRNA pathway and a significant reduction in germline piRNA production, indicating kumo's essential role in maintaining genomic integrity in Drosophila's germ cells (Anand & Kai, 2012).

Kumamolysin: Thermostable Serine-Carboxyl-Type Proteinase

Kumamolysin is a thermostable endopeptidase from Bacillus novosp. MN-32, exhibiting proteolytic activity around pH 3. It is part of the serine-carboxyl proteinase family, which includes CLN2, a human lysosomal homolog implicated in neurodegenerative diseases. The study of kumamolysin's structure at high resolution has revealed insights into its catalytic mechanism and potential applications in understanding and treating related human diseases (Comellas-Bigler et al., 2002).

Mecanismo De Acción

Target of Action

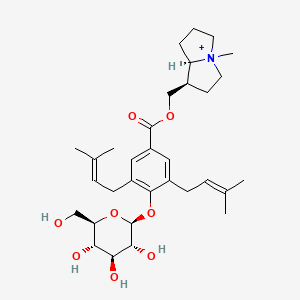

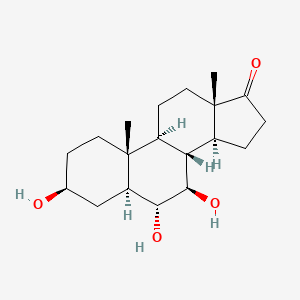

Kumokirine is a complex gluco-pyrrolizidine alkaloid

Mode of Action

Generally, the mode of action of a compound refers to how it interacts with its targets and the resulting changes . This typically involves binding to specific receptors or enzymes, triggering a cascade of biochemical reactions.

Biochemical Pathways

Biochemical pathways typically refer to a series of chemical reactions occurring within a cell In these reactions, the product of one reaction often serves as the substrate for the next reaction Understanding the biochemical pathways affected by a compound can provide insights into its mechanism of action and potential therapeutic applications

Pharmacokinetics

Pharmacokinetics refers to how the body affects a specific substance after administration, including its absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The result of a compound’s action typically refers to the changes it induces at the molecular and cellular levels, which can include alterations in gene expression, enzyme activity, cellular signaling, and more

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. This can include factors such as pH, temperature, presence of other molecules, and more

Propiedades

IUPAC Name |

[(1R,8R)-4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48NO8/c1-19(2)8-10-21-15-24(31(38)39-18-23-12-14-33(5)13-6-7-25(23)33)16-22(11-9-20(3)4)30(21)41-32-29(37)28(36)27(35)26(17-34)40-32/h8-9,15-16,23,25-29,32,34-37H,6-7,10-14,17-18H2,1-5H3/q+1/t23-,25+,26+,27+,28-,29+,32-,33?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVJFJJSFDTAGC-GFYGSFRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CC[N+]4(C3CCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OC[C@@H]3CC[N+]4([C@@H]3CCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48NO8+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kumokirine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

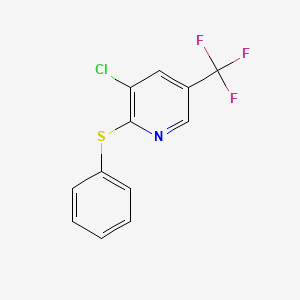

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)